molecular formula C18H16FNO B1411336 4-(4-fluorophenyl)-1-isopropyl-1H-indole-3-carbaldehyde CAS No. 1350760-31-4

4-(4-fluorophenyl)-1-isopropyl-1H-indole-3-carbaldehyde

Cat. No.: B1411336
CAS No.: 1350760-31-4
M. Wt: 281.3 g/mol
InChI Key: WOHGKDZHTGLKNV-UHFFFAOYSA-N
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Description

4-(4-fluorophenyl)-1-isopropyl-1H-indole-3-carbaldehyde is a chemical compound that belongs to the indole family Indoles are heterocyclic aromatic organic compounds that are widely distributed in nature and are known for their diverse biological activities

Preparation Methods

The synthesis of 4-(4-fluorophenyl)-1-isopropyl-1H-indole-3-carbaldehyde can be achieved through several synthetic routes. One common method involves the reaction of 4-fluoroaniline with isopropyl isocyanide to form the corresponding indole derivative. This intermediate is then subjected to formylation using a Vilsmeier-Haack reagent to introduce the aldehyde group at the 3-position of the indole ring. The reaction conditions typically involve the use of solvents such as dichloromethane or chloroform and temperatures ranging from 0°C to room temperature .

Chemical Reactions Analysis

4-(4-fluorophenyl)-1-isopropyl-1H-indole-3-carbaldehyde undergoes various chemical reactions, including:

Scientific Research Applications

4-(4-fluorophenyl)-1-isopropyl-1H-indole-3-carbaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(4-fluorophenyl)-1-isopropyl-1H-indole-3-carbaldehyde involves its interaction with specific molecular targets and pathways. The fluorophenyl group enhances the compound’s ability to bind to target proteins, while the indole core facilitates its interaction with biological receptors. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to the modulation of their activity. This compound may inhibit enzymes or receptors involved in disease pathways, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

4-(4-fluorophenyl)-1-isopropyl-1H-indole-3-carbaldehyde can be compared with other similar compounds, such as:

Properties

IUPAC Name

4-(4-fluorophenyl)-1-propan-2-ylindole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16FNO/c1-12(2)20-10-14(11-21)18-16(4-3-5-17(18)20)13-6-8-15(19)9-7-13/h3-12H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOHGKDZHTGLKNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C=C(C2=C(C=CC=C21)C3=CC=C(C=C3)F)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601173705
Record name 4-(4-Fluorophenyl)-1-(1-methylethyl)-1H-indole-3-carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601173705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1350760-31-4
Record name 4-(4-Fluorophenyl)-1-(1-methylethyl)-1H-indole-3-carboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1350760-31-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(4-Fluorophenyl)-1-(1-methylethyl)-1H-indole-3-carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601173705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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